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Compound of Interest

Compound Name: TP0628103

Cat. No.: B12369998

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The designation "TP0628103" appears to refer to a highly potent and selective inhibitor of
Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in various pathological
processes, including cancer and fibrosis. This technical guide provides a comprehensive
overview of the biological function of TP-0628103, detailing its mechanism of action,
guantitative data from preclinical studies, and the experimental protocols utilized in its
characterization.

Initial database searches also suggested a potential typographical error in the query, with
similarities noted to the clinical trial identifier for the antipsychotic agent SEP-363856
(Ulotaront), NCT05628103. While this guide will primarily focus on the MMP-7 inhibitor TP-
0628103, a brief overview of SEP-363856 is provided in the appendix for comprehensive
coverage.

Core Focus: TP-0628103 as a Selective MMP-7
Inhibitor

TP-0628103 has been identified as a selective inhibitor of MMP-7, an enzyme that plays a
crucial role in the degradation of extracellular matrix components and the cleavage of various
cell surface proteins.[1][2][3] The dysregulation of MMP-7 activity is associated with the
progression of diseases such as cancer and fibrosis.[1][3] A key innovation in the development
of TP-0628103 was the use of an "isoelectric point (IP) shift strategy" to reduce its hepatic
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uptake by organic anion transporting polypeptides (OATP1B1 and OATP1B3), thereby
improving its pharmacokinetic profile.

Quantitative Data

The following tables summarize the available quantitative data for TP-0628103 and its
precursors, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of TP-0628103 and Precursor Compounds against MMPs

Selectivit
Compoun MMP-7 MMP-1 MMP-2 MMP-9 MMP-14 ¢
y for
d ICs0 (NM ICs0 (NM ICso0 (NM ICs0 (NM ICs0 (NM
so (NM) so (NM) so (NM) so (NM) so (NM) T
TP-
0628103 >58,800-
0.17 >10000 >10000 >10000 >10000
(Compoun fold
d 18)
Precursor
Compound  0.23 5800 1800 2800 1200 High
2

Data sourced from Oka, Y., et al. (2024). Journal of Medicinal Chemistry.[1]

Table 2: Pharmacokinetic Properties of TP-0628103 in Rats

Volume of
Total Clearance o ]
Compound . Distribution (Vdss) Half-life (t1,2) (h)
(CLtot) (mL/min/kg)

(L/kg)
TP-0628103
5.8 0.34 1.0
(Compound 18)
Precursor Compound
48 0.89 0.3

2
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Data represents intravenous administration in rats. Sourced from Oka, Y., et al. (2024). Journal
of Medicinal Chemistry.

Signaling Pathways and Mechanism of Action

MMP-7 is a zinc-dependent endopeptidase that contributes to tissue remodeling in both
physiological and pathological conditions.[4] Its substrates include components of the
extracellular matrix like collagen and fibronectin, as well as cell surface proteins such as E-
cadherin and Fas ligand.[4] The activity of MMP-7 is implicated in cancer cell invasion,
metastasis, and the progression of fibrosis.[5][6]

TP-0628103 exerts its biological function by directly binding to the active site of MMP-7,
thereby inhibiting its enzymatic activity. This prevents the degradation of the extracellular matrix
and the cleavage of other target proteins, which can mitigate the pathological processes driven
by MMP-7.

The development of TP-0628103 also addressed a common challenge in drug design: rapid
clearance by the liver. The compound was engineered to have a lower isoelectric point,
reducing its uptake by the OATP1B1 and OATP1B3 transporters on hepatocytes.[7][8][9][10]
[11] This "IP shift strategy" leads to lower systemic clearance and a longer half-life in the body.

Diagram: MMP-7 Signaling Pathway and Inhibition by
TP-0628103
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Caption: TP-0628103 inhibits active MMP-7, blocking downstream pathological effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of TP-0628103, based on standard laboratory practices and information from related research.

MMP-7 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of compounds against
MMP-7 using a fluorogenic peptide substrate.

Materials:
e Recombinant human MMP-7 (active form)

e Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NHz)
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Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM CaClz, 0.05% Brij-35)

TP-0628103 and other test compounds

96-well black microplate

Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

Prepare a stock solution of TP-0628103 and other test compounds in DMSO.
o Create a serial dilution of the test compounds in Assay Buffer.

 In the 96-well plate, add 50 pL of the diluted test compounds to the respective wells. Include
wells with Assay Buffer only (no inhibitor control) and a known MMP-7 inhibitor (positive
control).

e Add 25 pL of a pre-diluted solution of active MMP-7 in Assay Buffer to each well.
 Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding 25 pL of the fluorogenic MMP-7 substrate to each
well.

» Immediately place the plate in the microplate reader and measure the fluorescence intensity
at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes at 37°C.

o Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

o Determine the percent inhibition for each concentration of the test compound relative to the
no-inhibitor control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to calculate the 1Cso value.

Diagram: MMP-7 Inhibition Assay Workflow
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Caption: Workflow for determining the IC50 of TP-0628103 against MMP-7.
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OATP1B1/1B3-Mediated Uptake Assay in HEK293 Cells

This protocol outlines a cell-based assay to evaluate the interaction of a test compound with
OATP1B1 and OATP1B3 transporters.

Materials:

o HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected HEK293
cells (control)

e Cell culture medium (e.g., DMEM with 10% FBS)

o Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

o A known radiolabeled or fluorescent substrate of OATP1B1/1B3 (e.g., [3H]-estrone-3-sulfate)
e TP-0628103

e Poly-D-lysine coated 24- or 48-well plates

« Scintillation counter or fluorescence plate reader

o Cell lysis buffer

e Protein quantification assay kit (e.g., BCA assay)

Procedure:

o Seed the OATP-transfected and mock-transfected HEK293 cells in the coated multi-well
plates and culture until they form a confluent monolayer.

e On the day of the assay, aspirate the culture medium and wash the cells twice with pre-
warmed Uptake Buffer.

e Pre-incubate the cells with Uptake Buffer for 10-15 minutes at 37°C.

o To measure inhibition, prepare solutions of the OATP substrate containing various
concentrations of TP-0628103 in Uptake Buffer.
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» Remove the pre-incubation buffer and add the substrate solution (with or without the
inhibitor) to the cells.

 Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be
within the linear range of uptake.

» To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with
ice-cold Uptake Buffer.

» Lyse the cells with the lysis buffer.

o For radiolabeled substrates, transfer the lysate to a scintillation vial, add scintillation cocktail,
and measure the radioactivity using a scintillation counter. For fluorescent substrates,
measure the fluorescence of the lysate in a plate reader.

 In parallel wells, determine the total protein concentration per well using a protein
quantification assay.

o Calculate the rate of uptake and normalize it to the protein concentration.

o Determine the OATP-specific uptake by subtracting the uptake in mock-transfected cells
from that in OATP-transfected cells.

o For inhibition studies, calculate the percent inhibition at each concentration of TP-0628103
and determine the 1Cso value.

Diagram: OATP-Mediated Uptake Assay Workflow

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Geed OATP- and mock-transfected HEK293 cella

;
[Wash cells with Uptake BuffeD
;
Gre-incubate at 37°CD
:
Gdd OATP substrate +/- TP-OGZBlOQ)
;
Encubate for a defined tima
;
[Stop uptake and wash with cold buffeD

Lyse cells
G/Ieasure radioactivity/ﬂuorescence} Getermine protein concentratioD
[Calculate specific uptake and inhibitioD

Click to download full resolution via product page

Caption: Workflow for assessing the interaction of TP-0628103 with OATP transporters.
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Appendix: Brief Overview of SEP-363856 (Ulotaront)

As the numerical component of "TP0628103" is identical to the clinical trial identifier
"NCT05628103", there is a possibility of a typographical error. This clinical trial investigates the
drug SEP-363856, also known as Ulotaront.

Biological Function: Ulotaront is a novel antipsychotic agent for the treatment of schizophrenia.
Its mechanism of action is distinct from currently available antipsychotics as it does not
primarily target dopamine D2 receptors. Instead, it acts as an agonist at the trace amine-
associated receptor 1 (TAARL) and the serotonin 5-HT1A receptor.

Signaling Pathway:

o TAAR1 Agonism: Activation of TAARL in the brain is thought to modulate dopaminergic and
glutamatergic neurotransmission, which are implicated in the pathophysiology of
schizophrenia.

e 5-HT1A Agonism: Agonism at 5-HT1A receptors is a known mechanism that can contribute
to antipsychotic and anxiolytic effects.

The dual agonism at these receptors represents a novel approach to treating the positive,
negative, and cognitive symptoms of schizophrenia, potentially with a more favorable side-
effect profile compared to traditional D2 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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